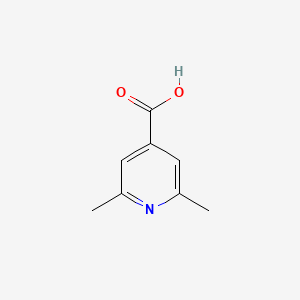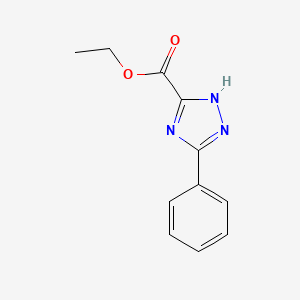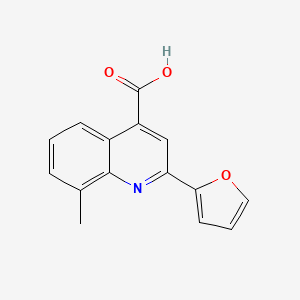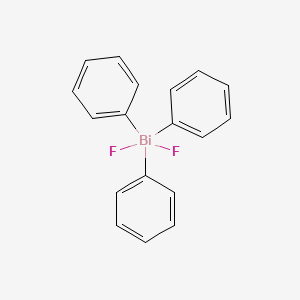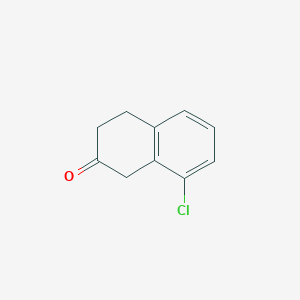
8-Chloro-2-tetralone
Overview
Description
8-Chloro-2-tetralone is an organic compound that belongs to the class of ketones. It has a molecular formula of C10H9ClO and an average mass of 180.631 Da .
Synthesis Analysis
The synthesis of tetralones, including 8-Chloro-2-tetralone, involves various methods. One such method is the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another approach involves the benzylic oxidation of certain compounds utilizing CrO3 . The hydrogenated product is cyclized by first treating it with 2 M H2SO4 to release a free acid, and then with chloro-sulfonic acid to produce tetralone .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-tetralone consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass is 180.631 Da and the monoisotopic mass is 180.034195 Da .Chemical Reactions Analysis
8-Chloro-2-tetralone can undergo various chemical reactions. For instance, it can be involved in the synthesis of antidepressant molecules through metal-catalyzed reactions . It can also participate in the construction of diverse bioactive heterocyclic scaffolds .Physical And Chemical Properties Analysis
8-Chloro-2-tetralone has a molecular formula of C10H9ClO and an average mass of 180.631 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Therapeutic Applications
Tetralone scaffolds, including 8-Chloro-2-tetralone, have shown potential in various therapeutic applications . They have been used as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals, and biological activities .
Anticancer Properties
α-Tetralone derivatives, which can be synthesized from 8-Chloro-2-tetralone, have been used in the synthesis of therapeutically functional compounds like alkaloids possessing antitumor activity .
Antibacterial Properties
α-Tetralone derivatives have also shown antibacterial properties, making them useful in the development of new antibiotics .
Antimalarial Properties
The α-tetralone scaffold has been associated with antimalarial properties, indicating potential use in the development of antimalarial drugs .
Antipsychotic Properties
α-Tetralone derivatives have been associated with antipsychotic properties, suggesting potential use in the treatment of various psychiatric disorders .
Antifungal Properties
A study found that chlorotetralone, a compound similar to 8-Chloro-2-tetralone, showed antifungal activity against Beauveria bassiana and Nigrospora oryzae .
Inhibitory Effects Against ROS Production
Halogenated 1-tetralone or 6-amino-1-tetralone chalcone derivatives, which can be synthesized from 8-Chloro-2-tetralone, have been evaluated for inhibitory effects against ROS (Reactive Oxygen Species) production in LPS-stimulated RAW 264.7 macrophages .
8. Precursors of Natural Products and Derivatives 8-Chloro-2-tetralone can be used as a precursor for many natural products and their derivatives . This makes it a valuable compound in the field of organic synthesis .
Mechanism of Action
While the specific mechanism of action for 8-Chloro-2-tetralone is not explicitly mentioned in the search results, it’s worth noting that similar compounds are often used in the synthesis of antidepressant molecules . These molecules typically work by affecting the levels of certain chemicals in the brain, such as serotonin, norepinephrine, and dopamine .
Future Directions
8-Chloro-2-tetralone and similar compounds have potential applications in various fields, including the synthesis of heterocycles . The use of engineered ketoreductases in the highly enantiospecific reduction of prochiral ketones is one area of ongoing research . This could lead to the production of homochiral alcohols, which are key intermediates in pharmaceutical synthesis .
properties
IUPAC Name |
8-chloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLPUKDWONQIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404993 | |
| Record name | 8-CHLORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82302-27-0 | |
| Record name | 8-CHLORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
